molecular formula C21H18N4OS B2444821 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034426-64-5

1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2444821
CAS No.: 2034426-64-5
M. Wt: 374.46
InChI Key: WYLIVFSXXFPQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a complex organic compound that features a naphthalene ring, a thiophene ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This can be achieved through Friedel-Crafts alkylation of naphthalene.

    Synthesis of the Pyrazine Intermediate: This involves the formation of the pyrazine ring, often through cyclization reactions.

    Coupling of Intermediates: The naphthalen-1-ylmethyl and pyrazine intermediates are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: May be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-ylmethyl)-3-phenylurea: Similar structure but with a phenyl ring instead of the pyrazine-thiophene moiety.

    1-(Naphthalen-1-ylmethyl)-3-(2-thienyl)urea: Contains a thiophene ring but lacks the pyrazine component.

Uniqueness

1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is unique due to the combination of naphthalene, thiophene, and pyrazine rings, which may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c26-21(24-13-16-7-3-6-15-5-1-2-8-17(15)16)25-14-18-20(23-11-10-22-18)19-9-4-12-27-19/h1-12H,13-14H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLIVFSXXFPQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.